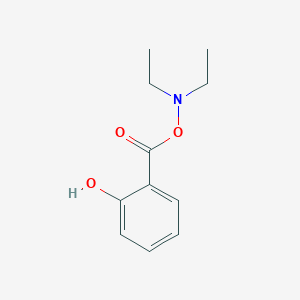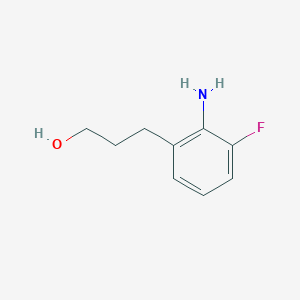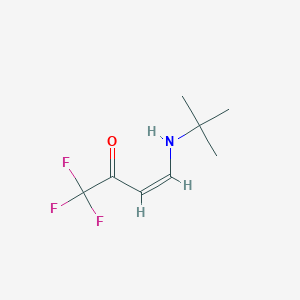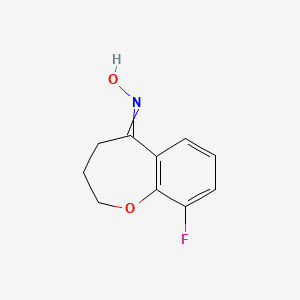
ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a chemical compound with the molecular formula C6H8ClF2NO2 and a molecular weight of 199.58 g/mol It is known for its unique structure, which includes both amino and chloro substituents on a difluorobut-2-enoate backbone
Métodos De Preparación
The synthesis of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with ammonia and a chlorinating agent under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Addition: The double bond in the but-2-enoate moiety can undergo addition reactions with electrophiles or nucleophiles to form saturated compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide .
Aplicaciones Científicas De Investigación
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The difluorobut-2-enoate backbone provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparación Con Compuestos Similares
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate can be compared with similar compounds, such as ethyl 3-amino-4,4,4-trifluorobut-2-enoate and ethyl 3-amino-4-chloro-4,4,4-trifluorobut-2-enoate . These compounds share similar structural features but differ in the number and position of fluorine atoms. The presence of additional fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making this compound unique in its properties and applications.
Propiedades
Fórmula molecular |
C6H8ClF2NO2 |
|---|---|
Peso molecular |
199.58 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 |
Clave InChI |
WYSNKGPBXWKIQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C(F)(F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)

